![molecular formula C22H19BrN4O3 B6549219 3-benzyl-N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921581-50-2](/img/structure/B6549219.png)
3-benzyl-N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Applications
The compound’s antimicrobial properties make it relevant for combating bacterial and fungal infections. Research has shown that certain derivatives of this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . Further studies could explore its potential as a lead compound for rational drug design in antimicrobial therapy.
Anticancer Applications
Given the rising incidence of cancer worldwide, novel anticancer agents are crucial. Compounds derived from “AKOS021670348” have been evaluated for their anticancer activity. Notably, specific derivatives demonstrated significant activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . Investigating their mechanisms of action and potential synergies with existing therapies could be a valuable avenue for further research.
Drug Resistance Reversal
Efforts to combat drug resistance by pathogens and cancer cells have led to the study of compounds like “AKOS021670348.” Investigating its ability to reverse resistance mechanisms could provide insights into overcoming challenges posed by resistant strains .
Molecular Modeling and Rational Drug Design
Molecular docking studies have revealed the binding modes of active compounds within specific receptors. Researchers can leverage this information to design more effective drugs based on the compound’s structure and interactions .
Therapeutic Potential in Tuberculosis Treatment
Compounds with similar heterocyclic thiazole nuclei have exhibited antitubercular activity . Exploring the potential of “AKOS021670348” derivatives in tuberculosis treatment could be a valuable research direction.
Chemical Biology and Mechanistic Studies
Understanding how “AKOS021670348” interacts with biological targets at the molecular level can inform drug development. Investigating its effects on cellular pathways, protein interactions, and enzymatic processes could yield valuable insights .
Synthetic Methodology and Derivative Synthesis
Researchers can explore efficient synthetic routes to produce derivatives of “AKOS021670348.” Optimizing synthetic protocols and expanding the compound library may lead to novel derivatives with improved properties .
Biophysical Studies
Characterizing the physicochemical properties of “AKOS021670348” and its derivatives, such as solubility, stability, and lipophilicity, is essential for understanding their behavior in biological systems .
properties
IUPAC Name |
3-benzyl-N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O3/c1-13-10-15(23)8-9-17(13)24-20(28)16-12-26(2)19-18(16)25-22(30)27(21(19)29)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTFMYDQYZSJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.